5-Amino-2-fluoronicotinic acid
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Overview
Description
5-Amino-2-fluoronicotinic acid is an organic compound with the molecular formula C6H5FN2O2. It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position is replaced by a fluorine atom and the hydrogen atom at the 5-position is replaced by an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-fluoronicotinic acid typically involves the fluorination of 2-amino-5-nitropyridine followed by reduction. One common method includes the following steps:
Fluorination: 2-Amino-5-nitropyridine is treated with a fluorinating agent such as Selectfluor to introduce the fluorine atom at the 2-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation helps in maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-fluoronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and alkylating agents under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of substituted nicotinic acid derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Scientific Research Applications
5-Amino-2-fluoronicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Amino-2-fluoronicotinic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The fluorine atom enhances the compound’s ability to form hydrogen bonds and increases its metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoronicotinic acid: Similar structure but with the amino and fluorine groups swapped.
5-Fluoronicotinic acid: Lacks the amino group at the 5-position.
2-Fluoronicotinic acid: Lacks the amino group at the 5-position.
Uniqueness
5-Amino-2-fluoronicotinic acid is unique due to the presence of both the amino and fluorine groups, which confer distinct chemical properties. The combination of these functional groups enhances its reactivity and potential for forming diverse chemical structures, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C6H5FN2O2 |
---|---|
Molecular Weight |
156.11 g/mol |
IUPAC Name |
5-amino-2-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5FN2O2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,8H2,(H,10,11) |
InChI Key |
XZTRQIQVWWAYIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)F)N |
Origin of Product |
United States |
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